3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic pyrido-pyrimidinone core. The structure incorporates a (Z)-configured thiazolidinone moiety (3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) at position 3 and a 1-hydroxybutan-2-ylamino substituent at position 2. The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives, such as anti-inflammatory or antimicrobial agents.
Properties
Molecular Formula |
C23H28N4O3S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-15(13-28)24-19-17(21(29)26-11-7-8-14(2)20(26)25-19)12-18-22(30)27(23(31)32-18)16-9-5-4-6-10-16/h7-8,11-12,15-16,24,28H,3-6,9-10,13H2,1-2H3/b18-12- |
InChI Key |
XUIAEMSBVNRREY-PDGQHHTCSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes several notable features:
- Thiazolidine Ring : Known for its involvement in nucleophilic addition reactions.
- Pyrido-Pyrimidine Core : This structure is associated with various biological activities, including antiviral and anticancer effects.
The molecular formula and weight of the compound are approximately and 440.50 g/mol, respectively.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds structurally related to thiazolidines have shown antimicrobial properties. For instance, derivatives of thiazolidinones have been tested against various bacteria and fungi, demonstrating significant inhibitory effects. The specific compound under review is hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents .
Anticancer Potential
The pyrido-pyrimidine moiety has been linked to anticancer activity. Studies have suggested that compounds with this structure can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific interactions of this compound with cancer-related pathways are currently under investigation, but preliminary data suggest promising results .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, thiazolidine derivatives have been shown to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies indicate that the compound can effectively reduce tyrosinase activity, which could have implications for skin-related therapies .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms are proposed:
- Enzyme Interaction : The compound may bind to active sites of enzymes like tyrosinase, altering their activity.
- Cellular Pathway Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains three key reactive regions:
-
Thiazolidinone core : Features a 4-oxo-2-thioxo moiety, enabling nucleophilic substitution and condensation reactions.
-
Pyrido-pyrimidine ring : Aromatic system susceptible to electrophilic substitution.
-
Hydroxybutan-2-yl amino group : Provides a site for hydrogen bonding and potential derivatization via hydroxyl or amine reactivity .
Nucleophilic Substitution Reactions
The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring are primary sites for nucleophilic attack:
For example, reaction with methyl iodide under basic conditions yields S-methyl derivatives, while condensation with primary amines produces imine-linked analogs .
Electrophilic Aromatic Substitution
The pyrido-pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C-6 or C-9):
| Reagent | Position Modified | Product | Reference |
|---|---|---|---|
| Nitrating mixture (HNO) | C-6 | Nitro-substituted pyrido-pyrimidine | |
| Bromine (Br) | C-9 | Brominated derivative |
These reactions are typically conducted in acetic acid or DCM at 0–25°C to control regioselectivity.
Condensation Reactions
The active methylene group (CH) adjacent to the thiazolidinone’s carbonyl participates in Knoevenagel condensations:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Piperidine, ethanol, Δ | Styryl-linked conjugates | |
| Thiosemicarbazide | HCl, reflux | Thiosemicarbazone derivatives |
For instance, condensation with 4-nitrobenzaldehyde forms a conjugated system that enhances π-stacking interactions .
Influence of Substituents on Reactivity
Structural analogs demonstrate that substituents on the thiazolidinone nitrogen and pyrido-pyrimidine ring critically modulate reactivity:
Bulky groups (e.g., cyclohexyl) at the thiazolidinone’s N-3 position sterically hinder reactions at the thioxo sulfur but enhance regioselectivity in aromatic substitutions .
Reaction Optimization and Catalysis
Key parameters for maximizing yields:
-
Solvents : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethanol/water mixtures optimize condensations .
-
Catalysts : Piperidine (for Knoevenagel) and Lewis acids (e.g., ZnCl) for electrophilic substitutions .
-
Temperature : 60–80°C for condensations vs. 0–25°C for electrophilic substitutions to avoid side reactions .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows traditional condensation methods (similar to and ), but microwave-assisted protocols () could reduce reaction times and improve yields .
- The bulky cyclohexyl group may necessitate longer reaction times or higher temperatures for complete coupling compared to smaller substituents.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s predicted LogP (3.2) indicates moderate lipophilicity, balancing membrane permeability and solubility.
- Analogs with piperazine/piperidine substituents () exhibit higher solubility due to ionizable nitrogen atoms, but lower LogP values may reduce bioavailability .
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized?
- Methodological Answer : The compound’s thiazolidinone and pyrimidine cores suggest multi-step synthesis involving condensation reactions. For example, thiazolidinone derivatives are synthesized via cyclization of thiourea intermediates with α-mercaptoacetic acid under acidic catalysis (e.g., p-toluenesulfonic acid) . Optimize yields by varying catalysts (e.g., 0.5–2.0 mol% p-TsOH) and solvent systems (e.g., ethanol or DMF at 80–100°C) while monitoring intermediates via TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration at the methylidene group) and detect thioxo (C=S) and carbonyl (C=O) groups . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹) . Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodological Answer : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol to determine solubility. Stability studies should include incubation at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products . Computational tools like LogP predictions (e.g., SwissADME) can guide solvent selection .
Advanced Research Questions
Q. What strategies are effective for elucidating the reaction mechanism of thiazolidinone-pyrimidine hybrid formation?
- Methodological Answer : Use kinetic studies (e.g., varying reagent concentrations) and isotopic labeling (e.g., ¹⁵N-thiourea) to trace intermediate formation. DFT calculations (e.g., Gaussian 09) can model transition states and activation energies for cyclization steps . Trapping intermediates with acetic anhydride or methyl iodide may isolate reactive species for NMR analysis .
Q. How can computational modeling predict this compound’s bioavailability and target binding affinity?
- Methodological Answer : Employ molecular docking (AutoDock Vina) against putative targets (e.g., bacterial enoyl-ACP reductase) using crystal structures from the PDB. ADMET predictions (e.g., SwissADME, pkCSM) assess oral bioavailability, BBB penetration, and CYP450 interactions . QSAR models trained on similar thiazolidinone derivatives can optimize substituents for enhanced activity .
Q. What experimental designs are suitable for evaluating antimicrobial or anticancer activity?
- Methodological Answer : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) . For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) and caspase-3 activation assays to probe apoptosis .
Q. How can regioselective modifications of the pyrido[1,2-a]pyrimidin-4-one core enhance bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 9-methyl position to modulate electronic effects. Substituent effects on π-π stacking with DNA or enzyme active sites can be studied via SPR or ITC binding assays . Compare activity of analogs with varying cyclohexyl/alkylamino groups .
Q. What chromatographic techniques resolve enantiomers if chiral centers are present?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
